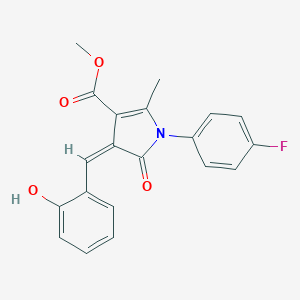![molecular formula C21H19N3O5 B299142 Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B299142.png)
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, also known as EMD-1214063, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the fields of oncology and neurology. In
作用机制
The mechanism of action of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate inhibits this pathway by binding to the ATP-binding site of mTOR, which prevents the activation of downstream signaling molecules. This results in the induction of apoptosis in cancer cells. In neurodegenerative diseases, Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate acts as an antioxidant and prevents the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease.
Biochemical and Physiological Effects:
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been shown to have a number of biochemical and physiological effects. In cancer cells, Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate induces apoptosis by activating caspase-3 and caspase-9, which are involved in the breakdown of cellular components. In neurodegenerative diseases, Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate acts as an antioxidant and prevents the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease. Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has also been shown to have anti-inflammatory effects, which may be beneficial in a number of disease states.
实验室实验的优点和局限性
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It also has a high molecular weight, which may limit its ability to cross the blood-brain barrier.
未来方向
There are a number of future directions for research on Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. In oncology, further studies are needed to determine the efficacy of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in vivo and to identify potential combination therapies. In neurology, further studies are needed to determine the optimal dosing and administration of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate and to identify potential biomarkers for disease progression. There is also potential for Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate to be used in other disease states, such as inflammation and autoimmune disorders, which warrant further investigation.
合成方法
The synthesis of Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves a multi-step process that begins with the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 5-(3-methoxyphenyl)-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-4,6-dione. This intermediate is then reacted with phenylhydrazine to form the final product, ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. The synthesis method has been optimized to produce high yields of pure Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate.
科学研究应用
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been studied extensively for its potential therapeutic applications. In oncology, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have shown that Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In neurology, Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease.
属性
产品名称 |
Ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
|---|---|
分子式 |
C21H19N3O5 |
分子量 |
393.4 g/mol |
IUPAC 名称 |
ethyl 5-(3-methoxyphenyl)-4,6-dioxo-6a-phenyl-1,3a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H19N3O5/c1-3-29-19(26)17-16-18(25)24(14-10-7-11-15(12-14)28-2)20(27)21(16,23-22-17)13-8-5-4-6-9-13/h4-12,16,23H,3H2,1-2H3 |
InChI 键 |
LGQRGVYIYKSPAI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
规范 SMILES |
CCOC(=O)C1=NNC2(C1C(=O)N(C2=O)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5-chloro-2-ethoxybenzylidene)amino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299061.png)
![4-[(5-{3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B299062.png)

![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B299065.png)
![(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299066.png)
![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299071.png)
![isopropyl 2-benzylidene-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299072.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-bromoanilino)-1,3-thiazol-4-one](/img/structure/B299073.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(diethylamino)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299075.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299077.png)
![5-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B299078.png)
![(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one](/img/structure/B299081.png)
![(5Z)-5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B299082.png)